molecular formula C15H12NO3- B1258954 (2-Amino-3-benzoylphenyl)acetate

(2-Amino-3-benzoylphenyl)acetate

Cat. No. B1258954
M. Wt: 254.26 g/mol
InChI Key: SOYCMDCMZDHQFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Amfenac(1-) is an oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of amfenac. The major species at pH 7.3. It is a conjugate base of an amfenac.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

(2-Amino-3-benzoylphenyl)acetate derivatives have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, with applications in treating type 2 diabetes. The research conducted by Cobb et al. (1998) and Henke et al. (1998) demonstrated the antidiabetic activity of these compounds in rodent models. Specifically, certain analogues like anthranilic acid esters showed promise in binding affinity and functional assays of PPARgamma activity, suggesting potential for therapeutic use in diabetes management (Cobb et al., 1998); (Henke et al., 1998).

Photoiniferter in Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) explored the use of a compound bearing a (2-Amino-3-benzoylphenyl)acetate moiety as a photoiniferter. This compound, used in nitroxide-mediated photopolymerization (NMP), decomposes under UV irradiation to generate radicals. The study highlighted its efficiency as a photoinitiator, demonstrating its potential in polymerization processes (Guillaneuf et al., 2010).

Photochemical Reaction with Basic Amino Acids

The photochemical reaction of ketoprofen, a derivative of (2-Amino-3-benzoylphenyl)acetate, with basic amino acids was studied by Suzuki et al. (2013). This research showed that basic amino acids accelerate the proton transfer reaction in ketoprofen, suggesting an important role for basic amino acid residues in protein photochemistry of such compounds (Suzuki et al., 2013).

Structural Optimization in PPARgamma Agonists

Collins et al. (1998) investigated the structure-activity relationship around the phenyl alkyl ether moiety in (2-Amino-3-benzoylphenyl)acetate derivatives, aiming to develop potent and selective PPARgamma agonists. The study contributed valuable insights into the requirements for PPARgamma binding and functional activity (Collins et al., 1998).

Regioselective Ortho-Acetoxylation/Methoxylation

A study by Reddy et al. (2011) on N-(2-benzoylphenyl)benzamides, closely related to (2-Amino-3-benzoylphenyl)acetate, demonstrated a highly regioselective ortho-acetoxylation via C–H activation. This research has implications for the synthesis of complex organic compounds and pharmaceuticals (Reddy et al., 2011).

properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCMDCMZDHQFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12NO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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